Mass Spectrometric Discrimination: Cefuroxime Axetil-d3 Provides a +3 Da Mass Shift with Distinct MRM Transition vs. Unlabeled Cefuroxime Axetil
In negative ion electrospray ionization mode, Cefuroxime Axetil-d3 (as the hydrolyzed cefuroxime-d3 form post-extraction) exhibits a precursor→product ion mass transition of 426.2→210.0 m/z, while unlabeled cefuroxime exhibits a transition of 423.2→207.0 m/z . This +3 Da shift, arising from three deuterium atoms at the methoxyimino group, provides baseline mass separation with no isotopic cross-talk between analyte and internal standard channels when deuterium incorporation exceeds 98% [1]. In contrast, non-deuterated internal standards such as tazobactam (used in the Hu et al. 2014 bioequivalence study) possess entirely different mass transitions and do not co-elute with cefuroxime, resulting in differential matrix effect susceptibility [2].
| Evidence Dimension | Precursor→product ion mass transition (negative ion ESI MRM) |
|---|---|
| Target Compound Data | Cefuroxime-d3 (from Cefuroxime Axetil-d3): m/z 426.2→210.0 |
| Comparator Or Baseline | Unlabeled cefuroxime (from cefuroxime axetil): m/z 423.2→207.0; Tazobactam IS: different transition, no co-elution |
| Quantified Difference | Δm/z = +3 Da (precursor), +3 Da (product); co-elution with analyte confirmed for deuterated form only |
| Conditions | Negative ion spray mode, triple-quadrupole mass spectrometer, MRM acquisition; analytical column 2.1×50 mm, 3 μm |
Why This Matters
The +3 Da mass shift with co-elution ensures that the internal standard experiences identical ionization conditions to the analyte, enabling accurate correction for matrix effects—a capability that structurally dissimilar internal standards (tazobactam, acetanilide) cannot provide.
- [1] Santa Cruz Biotechnology. Cefuroxime-d3 Product Page. Isotopic Purity 98.5%. Normalized Intensity: d0 = 0.29%, d1 = 1.43%, d2 = 0.85%, d3 = 97.43%. View Source
- [2] Hu X, et al. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Adv Pharmacol Sci. 2014. doi:10.1155/2014/981624. Tazobactam used as internal standard. View Source
